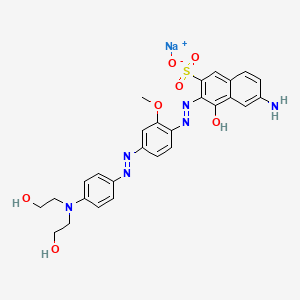
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The key steps include diazotization, coupling reactions, and sulfonation. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its azo groups.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Conditions vary depending on the substituent, but typically involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include various azo derivatives and sulfonated compounds, each with distinct properties and applications.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.
Industry: Utilized in textile and paper industries for dyeing fabrics and papers.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The mechanism involves the formation of stable complexes with metal ions and other substrates, leading to changes in color and other properties. The pathways involved include electron transfer and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 6-Amino-3-((4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-2-methoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt stands out due to its enhanced stability and intense coloration. Its unique structure allows for a broader range of applications, particularly in industrial and research settings.
Eigenschaften
CAS-Nummer |
127750-23-6 |
|---|---|
Molekularformel |
C27H27N6NaO7S |
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
sodium;6-amino-3-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C27H28N6O7S.Na/c1-40-24-16-20(30-29-19-4-7-21(8-5-19)33(10-12-34)11-13-35)6-9-23(24)31-32-26-25(41(37,38)39)14-17-2-3-18(28)15-22(17)27(26)36;/h2-9,14-16,34-36H,10-13,28H2,1H3,(H,37,38,39);/q;+1/p-1 |
InChI-Schlüssel |
FWQMSVMNZMXELS-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


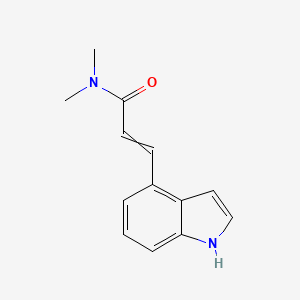
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)


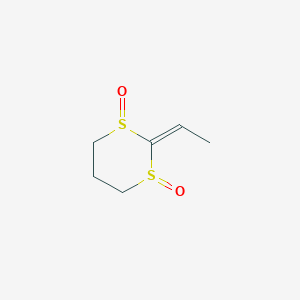
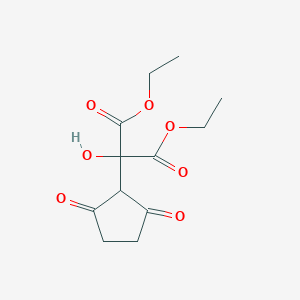
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)

![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)

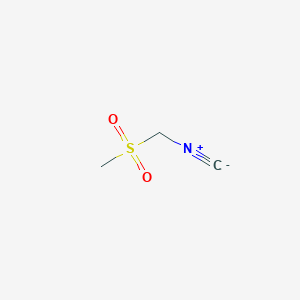


![5-Benzoyl-2-[hydroxy(phenyl)methyl]cyclohexan-1-one](/img/structure/B14294082.png)
